N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
2-N,4-N-bis(3,4-dimethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O5/c1-30-17-7-5-15(13-19(17)32-3)24-21-26-22(28-23(27-21)29-9-11-34-12-10-29)25-16-6-8-18(31-2)20(14-16)33-4/h5-8,13-14H,9-12H2,1-4H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBIENWWZZQYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=C(C=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of Dimethoxyphenyl Groups: The dimethoxyphenyl groups can be introduced via nucleophilic substitution reactions using 3,4-dimethoxyaniline.
Attachment of the Morpholino Group: The morpholino group can be attached through a nucleophilic substitution reaction using morpholine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazine core.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally analogous 1,3,5-triazine-2,4-diamine derivatives, focusing on substituents, physicochemical properties, and applications:
*Calculated molecular weight based on formula C29H30N6O3.
Key Comparative Insights:
Substituent Effects on Solubility: Morpholino-containing derivatives (e.g., target compound, ) exhibit higher solubility in polar solvents compared to chloro- or nitro-substituted analogs . Hydrochloride salts () further enhance solubility, making them preferable for pharmaceutical formulations .
Bioactivity and Stability :
- Electron-donating groups (e.g., 3,4-dimethoxy in the target compound) may improve binding to biological targets via π-π interactions, whereas electron-withdrawing groups (e.g., nitro in ) reduce metabolic stability .
- Fluorinated analogs () demonstrate enhanced resistance to enzymatic degradation, a critical factor in drug design .
Synthetic Accessibility: Yields for morpholino-containing triazines vary widely (e.g., 50–80% in ), influenced by substituent complexity. The target compound’s dimethoxyphenyl groups may require optimized coupling conditions .
Applications: Chloro-substituted triazines () are prevalent in herbicides (e.g., atrazine), while morpholino derivatives are explored in oncology and antimicrobial research .
Research Findings and Implications
- Structural Analysis : X-ray crystallography (via SHELX software, ) and spectroscopic methods () confirm the planar triazine core and substituent orientations, critical for understanding intermolecular interactions .
- Biological Potential: Morpholino-triazines with aromatic substituents (e.g., ) show promise as kinase inhibitors or DNA intercalators, suggesting similar pathways for the target compound .
- Agrochemical Relevance : Chloro-triazines () highlight the scaffold’s versatility, though the target compound’s dimethoxy groups may redirect its use toward pharmaceuticals .
Biological Activity
N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine (CAS Number: 898607-03-9) is a synthetic organic compound belonging to the triazine family. Its molecular formula is , and it has a molecular weight of 468.5 g/mol. This compound is characterized by its unique structure that includes two dimethoxyphenyl groups and a morpholino group attached to a triazine core.
Chemical Structure
The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazine Core : Through cyclization reactions involving cyanuric chloride and appropriate amines.
- Introduction of Dimethoxyphenyl Groups : Via nucleophilic substitution using 3,4-dimethoxyaniline.
- Attachment of the Morpholino Group : Through nucleophilic substitution reactions with morpholine.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance:
- A study on bis(morpholino-1,3,5-triazine) derivatives demonstrated that certain analogs have shown excellent in vitro and in vivo antitumor efficacy in xenograft models when administered intravenously .
The biological activity of this compound may be attributed to its ability to inhibit critical signaling pathways involved in cancer cell proliferation and survival. Specifically:
- The PI3K/Akt signaling pathway is known to play a pivotal role in cell growth and metabolism; inhibiting this pathway may provide a therapeutic strategy for cancer treatment .
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
In a study investigating the efficacy of various triazine derivatives:
- Compound 26 from the bis(morpholino-1,3,5-triazine) class demonstrated substantial antitumor activity in both subcutaneous and orthotopic xenograft models.
- The results indicated that these compounds could effectively target cancer cells while sparing normal cells due to their selective inhibition of key growth pathways .
Q & A
Basic: What are the optimal synthetic routes for N2,N4-bis(3,4-dimethoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine?
Methodological Answer:
The synthesis typically involves a multi-step nucleophilic substitution process:
Triazine Core Formation: React cyanuric chloride with 3,4-dimethoxyaniline under controlled temperatures (0–5°C) in anhydrous solvents like dichloromethane to form intermediate dichlorotriazine derivatives.
Morpholino Substitution: Introduce the morpholino group by reacting the intermediate with morpholine at 60–80°C in a polar aprotic solvent (e.g., DMF) .
Final Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the pure compound.
Key Challenges: Competing side reactions (e.g., over-substitution) require strict stoichiometric control and inert atmospheres .
Basic: How is structural characterization of this compound performed?
Methodological Answer:
Characterization employs:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 3.8–4.0 ppm (methoxy groups), δ 3.6–3.7 ppm (morpholino protons), and aromatic protons (δ 6.5–7.5 ppm) .
- ¹³C NMR: Triazine carbons appear at δ 165–170 ppm, methoxy carbons at δ 55–60 ppm .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 518.2) .
- X-ray Crystallography: Resolves crystal packing and confirms substituent orientations .
Intermediate: What are common impurities encountered during synthesis, and how are they mitigated?
Methodological Answer:
Common Impurities:
- Monosubstituted Byproducts: Due to incomplete substitution; identified via TLC (Rf = 0.3–0.4).
- Oxidized Derivatives: Resulting from residual moisture or oxygen.
Mitigation Strategies: - Use excess amine (1.2–1.5 eq) to drive substitution to completion.
- Add molecular sieves or perform reactions under nitrogen to prevent oxidation .
- Analytical HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95% required for biological assays) .
Advanced: What strategies enhance aqueous solubility for in vivo studies?
Methodological Answer:
- Structural Modifications: Replace methoxy groups with hydrophilic substituents (e.g., hydroxyl or amino groups) .
- Formulation Approaches:
- Use co-solvents (e.g., DMSO/PEG-400) for intraperitoneal administration.
- Nanoencapsulation (liposomes or PLGA nanoparticles) improves bioavailability .
- pH Adjustment: Protonate morpholino nitrogen (pKa ~6.5) in slightly acidic buffers .
Advanced: How is the mechanism of action (MOA) studied for this compound?
Methodological Answer:
- Biochemical Assays:
- Kinase Inhibition: Screen against kinase panels (e.g., EGFR, PI3K) using ADP-Glo™ assays .
- DNA Interaction: Gel electrophoresis or ethidium bromide displacement assays assess intercalation .
- Molecular Docking: Simulate binding to target proteins (e.g., PARP-1) using AutoDock Vina; validate with mutagenesis studies .
- Transcriptomic Profiling: RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways) .
Advanced: What approaches are used for structure-activity relationship (SAR) analysis?
Methodological Answer:
- Analog Synthesis: Vary substituents (e.g., replace dimethoxyphenyl with fluorophenyl or chlorophenyl groups) and test potency .
- 3D-QSAR Modeling: Use CoMFA/CoMSIA to correlate electrostatic and steric fields with IC50 values (e.g., against cancer cell lines) .
- Key Findings:
- Electron-Donating Groups (e.g., methoxy) enhance cytotoxicity in MDA-MB-231 cells (IC50: 15–20 µM) .
- Morpholino Group improves membrane permeability compared to piperidine analogs .
Advanced: How to address contradictions in reported biological data (e.g., varying IC50 values)?
Methodological Answer:
- Standardize Assay Conditions:
- Use identical cell lines (e.g., ATCC-certified HeLa) and culture media.
- Normalize data to positive controls (e.g., doxorubicin) .
- Orthogonal Validation: Confirm anti-proliferative effects via clonogenic assays and flow cytometry (apoptosis/necrosis ratios) .
- Meta-Analysis: Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
